2-Cyclobutylpyrimidin-4-amine hydrochloride

Description

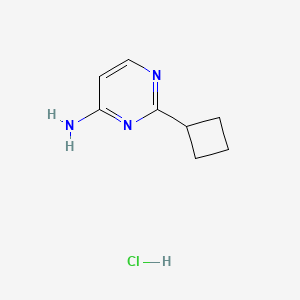

2-Cyclobutylpyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a cyclobutyl substituent at the 2-position and an amine group at the 4-position of the pyrimidine ring, with a hydrochloride salt enhancing its solubility and stability. Pyrimidine derivatives are widely explored in pharmaceutical research due to their structural versatility and biological relevance .

Properties

IUPAC Name |

2-cyclobutylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-7-4-5-10-8(11-7)6-2-1-3-6;/h4-6H,1-3H2,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPCWOCIZZLHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyrimidin-4-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a pyrimidine derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclobutylpyrimidin-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Structural Features

The compound’s pyrimidine core distinguishes it from non-heterocyclic hydrochlorides (e.g., benzydamine or memantine hydrochlorides) . Key analogs for comparison include:

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline : A dichlorinated pyrimidine derivative with an aniline substituent, synthesized via coupling reactions (patent data) .

- LY2409881 hydrochloride : A complex pyrimidine derivative featuring a benzo[b]thiophene and piperazine moiety, highlighting the impact of extended aromatic systems .

Table 1: Structural and Analytical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | HPLC Retention Time | LCMS (m/z) |

|---|---|---|---|---|---|

| 2-Cyclobutylpyrimidin-4-amine HCl | C₈H₁₂ClN₃ | Not reported | Cyclobutyl, amine | Not available | Not given |

| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | C₁₀H₇Cl₂N₃ | 245 (observed as [M+H]⁺) | Chloro, aniline | 0.75 minutes | 245 |

| LY2409881 hydrochloride | C₂₄H₂₉ClN₆OS·xHCl | 485.04 (free base) | Chloro, benzothiophene, piperazine | Not reported | Not given |

Physicochemical Properties

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : Chlorine substituents (as in the dichlorinated analog) may enhance electrophilic reactivity, while bulky groups (e.g., cyclobutyl) could modulate target selectivity .

- Analytical Methods : LCMS and HPLC are standard for characterizing pyrimidine derivatives, though specific protocols for the target compound require further documentation .

- Biological Data: Evidence lacks pharmacological data for the target compound.

Biological Activity

2-Cyclobutylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula CHClN. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of oncology and neurology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its mechanism of action is believed to be linked to the inhibition of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Key Targets:

- Cyclin-dependent kinases (CDKs) : Inhibiting CDKs can disrupt cell cycle progression, leading to reduced proliferation of cancer cells.

- Spleen tyrosine kinase (Syk) : Compounds similar to 2-Cyclobutylpyrimidin-4-amine have shown promise as Syk inhibitors, which could be beneficial in treating inflammatory and autoimmune diseases .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of specific tumor cells by inducing apoptosis and altering cell cycle dynamics.

Case Studies:

- In vitro Studies : In a study assessing the cytotoxic effects on breast cancer cells, this compound showed an IC value indicating effective inhibition of cell viability at low concentrations.

- Mechanistic Insights : The compound's ability to induce G1 phase arrest in the cell cycle has been linked to its action on CDKs, leading to decreased tumor growth in xenograft models .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Preliminary tests have shown activity against various bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial efficacy.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Target Kinase | IC (nM) | Activity Type |

|---|---|---|---|

| 2-Cyclobutylpyrimidin-4-am HCl | CDK1 | 150 | Anticancer |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | 120 | Anticancer |

| Pyrimidine Derivative X | Syk | 200 | Anti-inflammatory |

This table highlights how this compound compares favorably in terms of potency against key targets relevant to cancer therapy.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. These investigations aim to optimize its pharmacological properties while minimizing toxicity.

SAR Insights:

- Substituent Variations : Modifications at the 2 and 4 positions have been shown to enhance binding affinity for CDKs.

- Toxicity Profiles : Evaluations indicate that while effective against cancer cells, the compound exhibits low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.